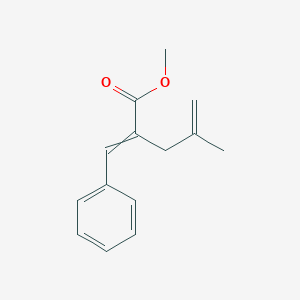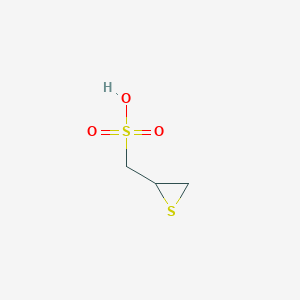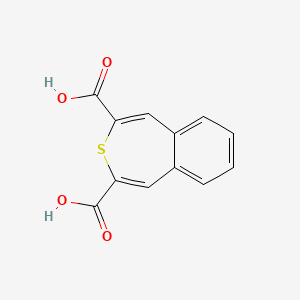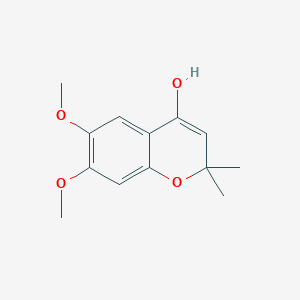![molecular formula C46H40N10 B14314614 N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine CAS No. 113121-28-1](/img/structure/B14314614.png)
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine: is a complex organic compound known for its unique structure and versatile applications. This compound features multiple bipyridine groups attached to an ethane-1,2-diamine backbone, making it a valuable ligand in coordination chemistry and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2,2’-bipyridine derivatives under controlled conditions. The process may include steps such as:
Formation of Intermediate Compounds: Initial reactions between ethane-1,2-diamine and 2,2’-bipyridine derivatives to form intermediate compounds.
Purification: The intermediates are purified using techniques like recrystallization or chromatography.
Final Assembly: The purified intermediates undergo further reactions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Employed in studies involving metal ion chelation and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, such as metal ion chelation therapy.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine exerts its effects involves its ability to chelate metal ions. The bipyridine groups can coordinate with metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, such as:
Metal Ion Homeostasis: Regulating the levels of metal ions in biological systems.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to their active sites.
Redox Reactions: Participating in redox reactions involving metal ions.
Comparison with Similar Compounds
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Known for its metal chelation properties and applications in biological studies.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in polymer synthesis and as a metal chelator.
N,N,N’,N’-Tetrakis(2-aminomethyl)ethylenediamine: Employed in coordination chemistry and as a ligand for metal complexes.
Uniqueness: N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine stands out due to its multiple bipyridine groups, which provide enhanced chelation capabilities and versatility in forming metal complexes. This makes it particularly valuable in research areas requiring precise control over metal ion interactions.
Properties
CAS No. |
113121-28-1 |
|---|---|
Molecular Formula |
C46H40N10 |
Molecular Weight |
732.9 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis[(6-pyridin-2-ylpyridin-2-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C46H40N10/c1-5-25-47-39(17-1)43-21-9-13-35(51-43)31-55(32-36-14-10-22-44(52-36)40-18-2-6-26-48-40)29-30-56(33-37-15-11-23-45(53-37)41-19-3-7-27-49-41)34-38-16-12-24-46(54-38)42-20-4-8-28-50-42/h1-28H,29-34H2 |
InChI Key |
RXQNZXOINKPLLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CN(CCN(CC3=NC(=CC=C3)C4=CC=CC=N4)CC5=NC(=CC=C5)C6=CC=CC=N6)CC7=NC(=CC=C7)C8=CC=CC=N8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)


![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)


